Product packaging for 1-Benzyl-4-piperidinophthalazine(Cat. No.:CAS No. 304885-21-0)

1-Benzyl-4-piperidinophthalazine

Cat. No.: B2749609
CAS No.: 304885-21-0
M. Wt: 303.409
InChI Key: NELQVCLPPTUHMK-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidinophthalazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a phthalazine core fused with piperidine and benzyl substituents. This structure is recognized as a privileged scaffold in drug discovery . Phthalazine and piperazine/piperidine-based compounds are frequently investigated as kinase inhibitors, with particular focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting VEGFR-2 is a key therapeutic strategy in anti-cancer research, as it disrupts tumor angiogenesis—the process of forming new blood vessels that supply tumors with nutrients . Recent studies on novel phthalazine derivatives have demonstrated potent cytotoxicity against cancer cell lines and significant VEGFR2 inhibitory activity, highlighting the potential of this chemical class for developing targeted cancer therapies . Furthermore, historical patents describe related 1-piperidinophthalazine compounds for investigation as cardiac stimulants, suggesting a broader range of potential pharmacological applications . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3 B2749609 1-Benzyl-4-piperidinophthalazine CAS No. 304885-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-piperidin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-9-16(10-4-1)15-19-17-11-5-6-12-18(17)20(22-21-19)23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQVCLPPTUHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspective of Phthalazine and Piperidine Research Relevant to 1 Benzyl 4 Piperidinophthalazine Analogs

The development of phthalazine (B143731) and piperidine-containing drugs has a rich history, which provides the foundation for the contemporary research into hybrid structures like 1-Benzyl-4-piperidinophthalazine.

The exploration of phthalazine derivatives for therapeutic applications gained significant momentum in the mid-20th century. One of the earliest notable successes was the discovery of hydralazine, an antihypertensive agent. This discovery spurred further investigation into the pharmacological potential of the phthalazine nucleus. In the latter half of the 20th century, research led to the development of Azelastine, an antihistamine, further cementing the importance of the phthalazine scaffold in medicinal chemistry. nih.gov More recently, the approval of the PARP inhibitor Olaparib for the treatment of certain cancers has highlighted the continued relevance and therapeutic versatility of phthalazine-based compounds. researchgate.net

The piperidine (B6355638) scaffold has an even longer history in medicinal chemistry, being a core component of many natural alkaloids with potent physiological effects. The systematic incorporation of the piperidine ring into synthetic medicinal agents became a widespread practice in the 20th century. This was driven by the recognition that this moiety could impart desirable drug-like properties. The development of numerous blockbuster drugs containing a piperidine ring across various therapeutic areas is a testament to its significance in drug design. nih.gov

The convergence of these two research streams, leading to the synthesis of phthalazine-piperidine conjugates, is a more recent development. It represents a rational drug design approach, building upon the established pharmacological profiles of both individual scaffolds. The initial focus of this research has been largely in the area of oncology, leveraging the known anticancer potential of phthalazine derivatives and the utility of the piperidine moiety for optimizing molecular properties and target interactions. nih.govresearchgate.net

Current Research Landscape of Phthalazine Piperidine Conjugates

Retrosynthetic Analysis of the 1-Benzyl-4-piperidinophthalazine Core

A retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that form the basis for plausible synthetic routes. The most logical disconnections are at the C-N bond between the phthalazine and piperidine rings, and the C-C bond between the benzyl (B1604629) group and the phthalazine core.

Disconnection 1 (C-N Bond): Breaking the bond between the phthalazine C4 position and the piperidine nitrogen suggests a nucleophilic substitution or a coupling reaction. This approach would utilize a 1-benzyl-4-halophthalazine and piperidine, or a 1-benzyl-4-aminophthalazine derivative that can be further elaborated.

Disconnection 2 (C-C Bond): Cleavage of the benzyl group from the C1 position of the phthalazine ring points towards an alkylation or a cross-coupling reaction. This strategy would involve a pre-formed 4-piperidinophthalazine which is then benzylated.

Disconnection 3 (Phthalazine Ring): A more fundamental disconnection involves the formation of the phthalazine ring itself from precursors like phthalic anhydride (B1165640) or its derivatives and a hydrazine (B178648) source. longdom.org The piperidine and benzyl moieties could be introduced at different stages of this process.

These primary retrosynthetic pathways guide the development of the specific synthetic methods discussed in the following sections.

Alkylation Strategies for Phthalazine Derivatives

Alkylation is a fundamental transformation for introducing the benzyl group onto the phthalazine scaffold. This typically involves the reaction of a nucleophilic phthalazine derivative with an electrophilic benzyl source.

A common and direct method for the synthesis of this compound is the N-alkylation of 4-piperidinophthalazine with a benzyl halide, such as benzyl bromide or benzyl chloride. orgsyn.org In this reaction, the nitrogen atom of the phthalazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of base and solvent is critical for the success of the alkylation reaction, influencing both the reaction rate and the yield of the desired product. A variety of conditions have been explored for the alkylation of related heterocyclic systems. researchgate.net

BaseSolventTypical TemperatureNotes
Potassium CarbonateN,N-Dimethylformamide (DMF)Room Temp. to 80 °CA common and effective combination for N-alkylation.
Sodium Hydride (NaH)Tetrahydrofuran (THF) or DMF0 °C to Room Temp.A strong base, suitable for deprotonating less acidic N-H bonds, but requires anhydrous conditions.
Triethylamine (TEA)Dichloromethane (DCM)Room Temp.A weaker organic base, often used when milder conditions are required.
Cesium CarbonateAcetonitrileRefluxOften provides higher yields and faster reaction times in challenging alkylations.

The selection of the optimal base and solvent system depends on the specific substrate and the desired reactivity. For instance, stronger bases like sodium hydride are effective but may lead to side reactions if other sensitive functional groups are present.

Nucleophilic Substitution Approaches for Piperidine Functionalization

The introduction of the piperidine moiety onto the phthalazine ring is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, from the 4-position of the phthalazine ring by piperidine. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the phthalazine ring nitrogens. researchgate.net

For example, the reaction of 1-benzyl-4-chlorophthalazine (B1276303) with piperidine, often in the presence of a base and at elevated temperatures, would yield the target compound. The choice of solvent can range from polar aprotic solvents like DMF or DMSO to high-boiling point alcohols.

Reductive Amination Pathways in Phthalazine-Piperidine Synthesis

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of the this compound scaffold. nih.gov This pathway typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

One potential application of this method would be the reaction of 1-benzyl-phthalazin-4-one with piperidine under reductive amination conditions. However, a more common approach in related syntheses involves the reductive amination of a piperidone derivative. For instance, 1-benzyl-4-piperidone can be reacted with a suitable amino-functionalized phthalazine precursor. prepchem.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. google.com

Reducing AgentSolventpH ConditionKey Features
Sodium Triacetoxyborohydride (STAB)DCM or DCEMildly AcidicMild and selective, often used for a one-pot reaction. nih.gov
Sodium Cyanoborohydride (NaBH3CN)MethanolAcidicEffective but toxic, requires careful pH control to avoid release of HCN. google.com
Hydrogen (H2) with Pd/C catalystEthanol/MethanolNeutralCatalytic hydrogenation, a clean method but may not be compatible with other reducible functional groups.

Comparative Analysis of Synthetic Routes for Analogous Compounds

The synthesis of analogs of this compound often employs similar strategies, with variations in the starting materials and reaction conditions. For instance, the synthesis of various N-substituted piperazine and piperidine derivatives frequently utilizes nucleophilic substitution and reductive amination as key steps. nih.gov

The synthesis of phthalazinone derivatives often starts from phthalic anhydride and hydrazine derivatives, followed by functionalization. longdom.org Alkylation is a common step to introduce substituents on the nitrogen atoms of the phthalazine ring. researchgate.net The choice between O-alkylation and N-alkylation can be a critical factor, influenced by the tautomeric forms of the phthalazinone precursor and the reaction conditions.

Efficiency and Yield Considerations in Research Scale Synthesis

The efficiency and yield of synthesizing this compound and related compounds are highly dependent on the chosen synthetic route and reaction conditions. In research settings, yields are reported at various stages of the synthesis.

For the synthesis of the intermediate 1-benzyl-4-piperidone, different methods have reported varying yields. One method, starting from 4-piperidone (B1582916) monohydrate hydrochloride and benzyl bromide, achieved a yield of 89.28%. chemicalbook.com Another approach using benzylamine (B48309) and methyl acrylate (B77674) reported a yield of 78.4%. chemicalbook.com

In the synthesis of more complex phthalazine derivatives incorporating a piperidine moiety, the yields of individual steps can vary. For example, in the synthesis of novel phthalazine-based derivatives, the yield for a specific amide coupling step was reported as 55% via one method (Method A) and 70% via another (Method B). nih.gov The hydrolysis of an ester intermediate to a carboxylic acid in a related synthesis proceeded with a specific yield mentioned in the literature. nih.gov The subsequent conversion to a hydrazide also has a reported yield. nih.gov

Table 1: Reported Yields for Key Intermediates and Related Structures

Compound/Reaction StepStarting MaterialsReported Yield (%)
1-Benzyl-4-piperidone4-Piperidone monohydrate hydrochloride, Benzyl bromide89.28 chemicalbook.com
1-Benzyl-4-piperidoneBenzylamine, Methyl acrylate78.4 chemicalbook.com
4-Benzyl-2-(3-oxo-3-(piperidin-1-yl)propyl)phthalazin-1(2H)-one (Method A)Not specified55 nih.gov
4-Benzyl-2-(3-oxo-3-(piperidin-1-yl)propyl)phthalazin-1(2H)-one (Method B)Not specified70 nih.gov
α-Aminonitrile intermediate1-(2-Phenylethyl)-4-piperidone, Aniline, KCN>90 dtic.mil

Purity Profile and By-product Formation

The purity of this compound and its analogs is critical for their intended applications. Purification techniques such as crystallization and chromatography are commonly employed to remove impurities and by-products. chemicalbook.com

By-products can arise from incomplete reactions or side reactions occurring during the synthesis. For example, in the preparation of 1-benzylpiperazine, a related structural motif, by-products can include the starting piperazine and the dibenzylated derivative. orgsyn.org Careful control of reaction conditions is necessary to minimize the formation of such impurities.

In the synthesis of phthalazine derivatives, the formation of isomeric products is a potential issue that needs to be addressed during purification. The choice of synthetic route can also influence the purity profile. For instance, the azide (B81097) coupling method for peptide synthesis is noted for minimizing racemization and avoiding certain by-products. nih.gov

In the synthesis of a phthalazine-1(2H)-selenone derivative, a diselenide derivative was obtained as a by-product in a 10% yield. nih.gov The purity of the final compounds is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. nih.gov

Emerging Synthetic Technologies for Phthalazine-Piperidine Synthesis

One area of development is in the catalytic hydrogenation of pyridine (B92270) derivatives to form piperidines. nih.gov While traditional methods often require harsh conditions, newer approaches utilize advanced transition metal catalysts and even organocatalysts to achieve hydrogenation under milder conditions, which can be more cost-effective and environmentally friendly. nih.gov

For the construction of the piperidine ring, intramolecular cyclization reactions are a powerful tool. nih.gov Recent advances include gold-catalyzed oxidative amination of alkenes and acid-mediated reductive hydroamination/cyclization of alkynes. nih.gov These methods allow for the formation of substituted piperidines with a high degree of control over the molecular architecture.

In the realm of phthalazine synthesis, modern coupling reactions and functionalization techniques are being explored. For example, N,N′-dicyclohexylcarbodiimide (DCC) and azide coupling methods are employed for the attachment of amines and amino acids to the phthalazine core. rsc.org These methods are valuable for creating diverse libraries of compounds for screening purposes.

Furthermore, there is a growing interest in one-pot synthesis and tandem reactions that combine multiple synthetic steps into a single operation. These strategies can significantly reduce the number of purification steps, save time, and minimize waste. The development of such streamlined processes is a key focus in modern organic synthesis.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and public domain information, no specific research findings, structural characterization data, or theoretical studies for the chemical compound "this compound" are currently available. Consequently, the generation of a detailed scientific article based on verifiable research is not possible at this time.

The inquiry for an in-depth article structured around the spectroscopic and theoretical analysis of this compound requires access to primary research data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, computational chemistry studies would be necessary to elaborate on its theoretical architecture.

Searches for this specific compound have not yielded any published papers or database entries containing the requisite experimental data. While information exists for structurally related but distinct compounds, such as 1-benzyl-4-piperidone and various phthalazine derivatives, this information cannot be extrapolated to provide a scientifically accurate and detailed account of this compound without significant speculation. Adherence to scientific accuracy and the user's request for an article based on detailed research findings precludes the creation of content based on such estimations.

Therefore, the following sections, as requested in the outline, cannot be populated with factual information:

Computational Chemistry Approaches to Molecular Architecture

Without any research data, the creation of data tables and a discussion of detailed research findings is unachievable. It is recommended to consult proprietary chemical databases or to await future publication of research on this specific compound for the requested information.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For phthalazine derivatives, methods like B3LYP with various basis sets have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. chemicalbook.comnih.govsci-hub.segoogle.com

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For similar heterocyclic systems, these calculations have been instrumental in understanding charge transfer within the molecule. nih.gov

The molecular electrostatic potential (MEP) surface is another key aspect derived from quantum chemical calculations. It illustrates the charge distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how the molecule will interact with other molecules and its environment.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, and by quantifying the energetic contributions of hyperconjugative interactions.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT/B3LYP)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and based on typical values for structurally related phthalazine and piperidine derivatives. Specific experimental or computational data for this compound is not publicly available.

Conformational Analysis and Energy Landscapes

Studies on structurally related 5-benzylimidazolidin-4-one derivatives have shown that different staggered and eclipsed conformations of the benzyl group relative to the heterocyclic ring can exist, with relatively small energy differences between them. researchgate.net It is plausible that for this compound, similar conformational isomers exist. The most stable conformer is typically the one that minimizes steric hindrance.

The potential energy surface (PES) can be scanned by systematically rotating key dihedral angles, such as the one connecting the benzyl group to the piperidine nitrogen and the one linking the piperidine to the phthalazine ring. This allows for the mapping of the conformational energy landscape, identifying energy minima (stable conformers) and transition states (energy barriers to rotation).

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (Ph-CH₂-N-C_pip)Relative Energy (kcal/mol)
Staggered 1~60°0.0 (Global Minimum)
Staggered 2~180°1.2
Eclipsed~0°3.5 (Transition State)

Note: The data in this table is hypothetical and based on conformational studies of similar benzyl-substituted heterocyclic compounds. Specific experimental or computational data for this compound is not publicly available.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment, such as a solvent.

For this compound, MD simulations can be used to explore its conformational flexibility in a more realistic, dynamic context than static calculations alone. These simulations can show how the molecule transitions between different conformations and how these transitions are influenced by factors like temperature and solvent. The results of MD simulations can be used to calculate time-averaged properties and to understand the dynamic equilibrium between different conformational states.

In the context of related phthalazine derivatives, MD simulations have been employed to study their interactions with biological targets, such as enzymes. bu.edu.eg For this compound, MD simulations could similarly be used to predict its binding modes and affinities with potential biological partners.

Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the interactions between the molecule and solvent molecules.

By combining the insights from quantum chemical calculations, conformational analysis, and molecular dynamics simulations, a comprehensive theoretical model of the structural and dynamic properties of this compound can be constructed.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Piperidinophthalazine Analogs

Impact of Phthalazine (B143731) Core Modifications on Biological Activity

The phthalazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. researchgate.netnih.gov Its modification can significantly alter the pharmacological profile of the resulting analogs. nih.gov Research into phthalazine derivatives has shown that this heterocyclic system is a key structural element for a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. nih.govosf.io

Systematic analysis of the phthalazine core has revealed that strategic substitutions can lead to the development of more potent and selective compounds. nih.gov For instance, in the context of anticancer agents targeting VEGFR-2, the introduction of a 4-chloro group on the phthalazine ring, in place of unsubstituted or methyl-substituted derivatives, led to a notable increase in inhibitory activity. nih.gov This enhancement is thought to be due to the increased lipophilicity conferred by the chloro group. nih.gov Conversely, other studies on different phthalazine-based series have shown varied results depending on the substitution pattern and the biological target. nih.gov The examination of the phthalazine core, enabled by pharmacophore replacement and integration, has consistently led to the generation of robust and efficient compounds with pronounced biological effects. nih.gov

Influence of Benzyl (B1604629) Group Substitutions on Ligand-Target Interactions

The benzyl group attached at the 1-position of the phthalazine core plays a significant role in the molecule's interaction with its target, often fitting into a specific hydrophobic pocket of the receptor or enzyme. The nature and position of substituents on this aromatic ring can modulate binding affinity and activity.

In a series of synthesized 4-benzylphthalazin-1(2H)-one derivatives, various substitutions on the benzyl group were explored to understand their impact on cytotoxicity against cancer cell lines. nih.gov While specific SAR data for 1-benzyl-4-piperidinophthalazine is limited in the provided context, general principles from related structures suggest that both electronic and steric factors of the substituents are critical. For example, electron-withdrawing groups versus electron-donating groups on the benzyl ring can alter the electronic distribution of the entire molecule, influencing key interactions like pi-stacking or hydrogen bonding with the target protein. The size and position of these substituents also dictate how well the ligand fits into the binding site, affecting both potency and selectivity.

Role of the Piperidine (B6355638) Moiety in Activity and Selectivity

Conformational Flexibility of the Piperidine Ring and Activity

Saturated heterocyclic rings like piperidine introduce three-dimensional complexity to a molecule. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. researchgate.net However, this ring is not rigid and possesses conformational flexibility, which can be a double-edged sword. acs.org While it can allow the molecule to adapt its shape to fit optimally within a binding site, excessive flexibility can also lead to a loss of selectivity by allowing interactions with off-target proteins. acs.org

Introducing conformational constraints, such as creating more rigid bicyclic or spirocyclic systems, is a known strategy to improve target specificity and metabolic stability. acs.org The orientation of substituents on the piperidine ring (axial vs. equatorial) can also have a profound impact on biological activity, as this determines the spatial orientation of these groups and their ability to form key interactions with the target. researchgate.net For instance, in studies of fluorinated piperidines, the position of the fluorine atom was found to influence the ring's conformation due to dipole-dipole interactions. researchgate.net

Basicity of the Piperidine Nitrogen and Its Pharmacological Relevance

The nitrogen atom within the piperidine ring is typically basic, and its pKa can be a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. tandfonline.com This basic nitrogen is often protonated at physiological pH, allowing it to form ionic interactions with acidic residues (e.g., aspartic or glutamic acid) in a protein's binding site. This electrostatic interaction can be a powerful anchoring point for the ligand.

The basicity of piperidine (pKa of the conjugate acid is ~11.2) is significantly higher than that of aromatic nitrogen heterocycles like pyridine (B92270) (pKa ~5.2). quora.com This is because the lone pair of electrons on the piperidine nitrogen resides in an sp3 hybridized orbital, making it more available for protonation compared to the sp2 hybridized orbital in pyridine. quora.com Fine-tuning the pKa of this nitrogen by modifying surrounding substituents is a common strategy in lead optimization to balance target binding with properties like solubility and cell permeability. tandfonline.com Studies on piperazine (B1678402) derivatives, which contain two basic nitrogens, have shown that each nitrogen can play a distinct role in producing agonist versus antagonist activities, highlighting the importance of the position and basicity of nitrogen atoms in a molecule. nih.gov

Strategic Derivatization for Enhanced Potency and Selectivity (e.g., N-substitution effects)

The nitrogen atom of the piperidine ring provides a convenient handle for strategic derivatization to explore and optimize the SAR. Adding substituents to this nitrogen (N-substitution) can significantly impact the compound's properties.

Studies on various piperidine-containing scaffolds have demonstrated that N-substitution can modulate biological activity. For example, in a series of MAO inhibitors, substituting the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. acs.org The choice of the N-substituent can influence steric bulk, lipophilicity, and the potential for additional hydrogen bonding interactions. For instance, replacing a piperazine ring with a piperidine ring was shown to be a critical factor for activity at the σ1 receptor while maintaining affinity for the H3 receptor in a series of dual-activity ligands. nih.gov The site-selective functionalization at different carbon atoms of the piperidine ring (C2, C3, or C4) is another advanced strategy that allows for the synthesis of diverse positional analogs, which can lead to dramatic differences in biological activity and selectivity. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) required for a molecule to exert a specific biological effect. slideshare.net This model serves as a 3D template for designing new molecules or searching databases for existing compounds with a high probability of being active. slideshare.net

For classes of compounds like phthalazine derivatives, pharmacophore models have been successfully developed to guide the synthesis of new analogs. sigmaaldrich.com These models are often created by aligning a set of known active molecules and extracting their common structural features. For example, a pharmacophore model for a series of phthalazine-based vasodilators identified key features that were consistent with their docking into a homology model of the α1-adrenergic receptor. sigmaaldrich.com Such models can rationalize the observed SAR and predict the activity of novel, untested compounds, thereby streamlining the drug discovery process. By understanding the key pharmacophoric features of the this compound scaffold, researchers can more rationally design derivatives with enhanced potency and improved selectivity.

Metabolic Considerations and Biotransformation Pathways in Preclinical Research

The Pivotal Role of Aldehyde Oxidase (AOX) in Azaheterocycle Metabolism

Aldehyde oxidase (AOX), a cytosolic molybdo-flavoenzyme, plays a significant role in the metabolism of azaheterocycles—a structural class to which 1-Benzyl-4-piperidinophthalazine belongs. nih.govacs.org AOX catalyzes the oxidation of nitrogen-containing heterocyclic rings, a reaction of profound importance for drug metabolism. wikipedia.org The enzyme is highly expressed in the liver of many species, including humans. wikipedia.org

The catalytic activity of AOX is particularly directed towards electron-deficient carbon atoms adjacent to a nitrogen atom within a heterocyclic system. youtube.com For this compound, the phthalazine (B143731) core is a prime target for AOX-mediated metabolism. Oxidation by AOX would likely introduce a hydroxyl group on the phthalazine ring, leading to the formation of a lactam. This transformation is a common metabolic fate for many azaheterocyclic drugs. youtube.com The susceptibility of a given azaheterocycle to AOX is dependent on its inherent electronic properties. wikipedia.org

Cytochrome P450 (CYP) Mediated Metabolism in Heterocyclic Compounds

The cytochrome P450 (CYP) superfamily of enzymes represents another major pathway for the metabolism of heterocyclic compounds. nih.gov These heme-containing monooxygenases are involved in a wide array of oxidative reactions. acs.org In contrast to AOX, CYP enzymes typically oxidize electron-rich positions on aromatic and heterocyclic rings. youtube.com

For this compound, several potential sites of CYP-mediated oxidation exist. These include the benzyl (B1604629) group, the piperidine (B6355638) ring, and the phthalazine nucleus itself. N-dealkylation of the piperidine nitrogen, resulting in the removal of the benzyl group, is a plausible metabolic route. Additionally, hydroxylation of the aromatic benzyl ring or the aliphatic piperidine ring are common CYP-catalyzed reactions. The activation of arylamines and heterocyclic amines often involves N-hydroxylation mediated by CYP enzymes, with CYP1A2, CYP1A1, and CYP1B1 being particularly important in humans. nih.gov

Identification and Characterization of Metabolites of Related Structures

While specific metabolic data for this compound is not extensively documented, the metabolism of structurally related phthalazine derivatives provides valuable insights. For instance, the parent compound, phthalazine, is known to be oxidized to 1-phthalazinone by microbial systems, a transformation analogous to the AOX-mediated metabolism expected in mammals. osf.io

Furthermore, studies on other complex phthalazine derivatives have identified a variety of metabolites. For example, the metabolism of O6-benzyl-2'-deoxyguanosine, which also contains a benzyl group, involves the formation of a glucuronic acid conjugate. nih.gov This suggests that after initial oxidation, metabolites of this compound could undergo further phase II conjugation reactions. The synthesis of various derivatives of 4-benzylphthalazin-1(2H)-one indicates that the core structure is amenable to chemical modification, which can be indicative of potential metabolic transformations. rsc.org

Based on the metabolism of analogous structures, a proposed metabolic scheme for this compound could include the metabolites listed in the table below.

Potential Metabolite Metabolic Pathway Enzyme System
1-Benzyl-4-(piperidin-4-yl)phthalazin-1(2H)-oneOxidation of the phthalazine ringAldehyde Oxidase (AOX)
4-(Piperidin-4-yl)phthalazineN-debenzylationCytochrome P450 (CYP)
1-(4-Hydroxybenzyl)-4-piperidinophthalazineAromatic hydroxylationCytochrome P450 (CYP)
1-Benzyl-4-(4-hydroxypiperidin)ophthalazineAliphatic hydroxylationCytochrome P450 (CYP)
Glucuronide conjugate of hydroxylated metabolitesGlucuronidationUDP-glucuronosyltransferases (UGTs)

Comparative Metabolism in Preclinical Species

A significant challenge in the preclinical development of drugs metabolized by AOX is the marked interspecies variability in enzyme activity. nih.govacs.orgdrughunter.com This can lead to poor correlation between preclinical animal models and human pharmacokinetics. youtube.com For example, dogs exhibit a notable deficiency in hepatic AOX activity compared to humans and rats. nih.gov Conversely, the AOX activity in rats can be gender-dependent. nih.gov

These species-specific differences in AOX are critical when evaluating the metabolism of azaheterocycles like this compound. nih.gov A compound that is rapidly cleared by AOX in rats or humans may have a much longer half-life in dogs. Such discrepancies can complicate the interpretation of toxicology and efficacy studies. Therefore, a thorough characterization of the metabolic profile in multiple preclinical species is essential. nih.gov The table below summarizes some of the known interspecies differences in AOX activity.

Species Relative Aldehyde Oxidase (AOX) Activity Implication for Azaheterocycle Metabolism
HumanHighSignificant clearance via AOX-mediated oxidation.
RatHigh (can be gender-dependent)Often used as a preclinical model, but sex differences must be considered. nih.gov
Cynomolgus MonkeyHighGenerally a good model for human AOX metabolism. nih.gov
DogLow/DeficientPoor model for predicting human clearance of AOX substrates. nih.gov
MouseVariableSpecies and strain-dependent differences. nih.gov
Guinea PigHighCan be a useful model for AOX-mediated metabolism. nih.gov
MinipigLow to moderateMay not fully represent human AOX activity. nih.gov

Interspecies differences also exist for CYP enzymes, although they are generally less pronounced than for AOX. For instance, variations in the expression and activity of CYP1A2 have been reported between rats and humans, which can affect the metabolism of heterocyclic amines. nih.govcapes.gov.br

Analytical Methodologies for Research and Purity Assessment of 1 Benzyl 4 Piperidinophthalazine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 1-Benzyl-4-piperidinophthalazine and its potential impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, impurity identification, or analysis within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The method separates the target compound from its non-polar and polar impurities.

A typical HPLC method for a related compound, phthalazine (B143731), uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com For this compound, method development would optimize the gradient and mobile phase composition to achieve optimal separation of the main peak from any synthesis-related impurities or degradation products. The basic nitrogen atoms in the piperidine (B6355638) and phthalazine rings allow for strong retention under acidic mobile phase conditions. UV detection is suitable due to the chromophoric nature of the phthalazine ring system, typically monitored at a wavelength between 254 nm and 300 nm.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the this compound sample. Due to the compound's relatively high molecular weight and low volatility, direct analysis can be challenging. However, GC-MS is invaluable for detecting residual solvents from the synthesis process (e.g., DMF, ethanol, dioxane) or smaller, more volatile starting materials and by-products. apacsci.comjocpr.com

For the analysis of less volatile impurities or the main compound itself, derivatization may be necessary to increase volatility and thermal stability. The resulting data from the mass spectrometer provides detailed structural information, allowing for the confident identification of unknown peaks.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixtures

For the highly sensitive and rapid analysis of this compound in complex matrices or for trace impurity profiling, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the technique of choice. apacsci.comajpaonline.com UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution and faster analysis times compared to traditional HPLC. ajpaonline.com

When coupled with a tandem mass spectrometer (MS/MS), this method offers exceptional selectivity and sensitivity. The first mass spectrometer (MS1) can be set to isolate the molecular ion of this compound, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This is particularly useful for pharmacokinetic studies or for identifying and quantifying trace-level impurities that may not be detectable by UV. sielc.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to validate the empirical formula of a newly synthesized batch of this compound. The method precisely measures the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in a highly purified sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula (C₂₀H₂₁N₃). A close agreement between the found and calculated values provides strong evidence of the compound's elemental composition and purity. This technique is a critical component of compound characterization in synthetic chemistry research. nih.govnih.gov

Table 2: Example Elemental Analysis Data for this compound (C₂₀H₂₁N₃)

ElementTheoretical %Found %
Carbon (C) 79.7079.65
Hydrogen (H) 7.027.05
Nitrogen (N) 13.9413.89

Computational and Chemoinformatics Applications in 1 Benzyl 4 Piperidinophthalazine Research

Molecular Docking and Molecular Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule, such as 1-Benzyl-4-piperidinophthalazine, and a biological target, typically a protein. Molecular docking predicts the preferred orientation and binding affinity of the compound within the active site of a target protein. This is followed by MD simulations, which provide a more dynamic picture of the binding stability and conformational changes of the protein-ligand complex over time.

While specific molecular docking and MD simulation studies on this compound are not extensively reported in publicly available literature, the general methodology is well-established. For instance, studies on structurally related piperidine (B6355638) derivatives have successfully employed these techniques to predict their binding to various receptors. nih.goviiarjournals.org A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a selected target, such as a G-protein coupled receptor or an enzyme. The resulting binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would provide insights into its potential biological activity.

Table 1: Hypothetical Molecular Docking Parameters for this compound

ParameterDescriptionExample Value
Target Protein The biological macromolecule of interest.Dopamine (B1211576) D2 Receptor
Docking Software The computational program used for the simulation.AutoDock Vina
Binding Energy (kcal/mol) An estimation of the binding affinity.-8.5
Key Interacting Residues Amino acids in the binding site forming significant interactions.ASP110, SER193, PHE389

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. A QSAR study on a series of phthalazine (B143731) derivatives, including this compound, would involve calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) and correlating them with experimentally determined biological activity, such as inhibitory concentration (IC50) against a specific target.

A study on a series of 18 piperidine derivatives acting as acetylcholinesterase (AChE) inhibitors demonstrated that the inhibition activity was significantly controlled by a topochemical index. nih.gov This highlights the potential of QSAR to identify key structural features responsible for the biological effect. For this compound, a QSAR model could be developed to predict its activity against a panel of targets, thereby guiding the synthesis of more potent analogs.

Table 2: Key Steps in a QSAR Study for this compound Analogs

StepDescription
1. Data Set Selection A group of structurally related compounds with known biological activity.
2. Descriptor Calculation Computation of various molecular descriptors for each compound.
3. Model Development Creation of a statistical model (e.g., multiple linear regression) correlating descriptors with activity.
4. Model Validation Assessment of the model's predictive power using internal and external validation techniques.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Preclinical Compound Prioritization

The assessment of a drug candidate's ADMET properties is crucial for its success in clinical trials. In silico ADMET prediction tools have become indispensable in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. biochempress.com These tools use computational models to predict a wide range of properties for a given chemical structure.

For this compound, a variety of ADMET properties can be predicted using commercially available or open-access software. These predictions can help in prioritizing it for further preclinical development. For example, predictions on oral bioavailability, blood-brain barrier penetration, and potential for causing cardiotoxicity can be obtained. Studies on other heterocyclic compounds have shown the utility of these in silico tools in identifying potential liabilities early in the discovery process. iiarjournals.org

Table 3: Predicted ADMET Properties for this compound (Hypothetical Data)

ADMET PropertyPredicted ValueImplication
Human Intestinal Absorption HighGood potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition YesPotential for drug-drug interactions.
hERG Inhibition Low RiskLower likelihood of causing cardiac arrhythmias.
Ames Mutagenicity NegativeUnlikely to be mutagenic.

Database Mining and Cheminformatics for Analog Identification

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. Database mining of chemical libraries is a key cheminformatics approach to identify analogs of a lead compound like this compound. By searching large databases such as PubChem or ChEMBL based on structural similarity, one can identify commercially available or synthetically accessible compounds with similar scaffolds.

This process, often referred to as "virtual screening," can rapidly expand the structure-activity relationship (SAR) around a lead compound. The identified analogs can then be subjected to the computational analyses described above (docking, QSAR, ADMET) to prioritize them for synthesis and biological testing. This iterative cycle of in silico screening and experimental validation is a cornerstone of modern drug discovery.

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for Phthalazine-Piperidine Scaffolds

The hybrid structure of 1-benzyl-4-piperidinophthalazine suggests that it may interact with a diverse range of biological targets, drawing from the known activities of both phthalazine (B143731) and piperidine (B6355638) derivatives. Future research should prioritize screening this scaffold against targets implicated in various disease pathways.

Phthalazine-containing compounds have demonstrated activity as potent inhibitors of phosphodiesterase type IV (PDE4). nih.gov Furthermore, certain phthalazine derivatives have been synthesized and shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy. nih.gov

Separately, the N-benzylpiperidine core is a well-established pharmacophore. Derivatives have been developed as antagonists for the histamine (B1213489) H3 receptor, a target for neurological and inflammatory disorders. nih.gov Other piperidine-based structures have been identified as potent analgesics through their action on the μ-opioid receptor (MOR). nih.gov Natural products containing piperidine, such as piperine, have also served as starting points for developing inhibitors of enzymes like chitinase, highlighting the broad range of potential enzymatic targets. nih.gov

An initial broad-based screening of the this compound scaffold against these and other target families, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, is a critical first step.

Table 1: Potential Biological Targets for the Phthalazine-Piperidine Scaffold

Target Class Specific Example Associated Disease Area Source
Enzymes Phosphodiesterase 4 (PDE4) Inflammatory Diseases nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Cancer nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease nih.govnih.gov
Butyrylcholinesterase (BuChE) Alzheimer's Disease nih.gov
β-Secretase-1 (BACE-1) Alzheimer's Disease nih.gov
G-Protein Coupled Receptors (GPCRs) Histamine H3 Receptor Neurological Disorders nih.gov

Design and Synthesis of Next-Generation Derivatives with Improved Pharmacological Profiles

Following the identification of promising biological targets, the next logical step involves the rational design and synthesis of new analogues of this compound to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be paramount.

Modifications could be systematically introduced at several key positions:

The Benzyl (B1604629) Group: Substitution on the phenyl ring of the benzyl moiety can significantly influence binding affinity. For instance, in studies of N-benzylpyridinium-curcumin derivatives, the placement of different substituents on the benzyl ring led to a range of inhibitory potencies against acetylcholinesterase. nih.gov

The Piperidine Ring: Alterations to the piperidine ring, such as introducing hydroxyl groups or other functional groups, can create new interaction points with a target receptor. The synthesis of 1-benzyl-4-hydroxypiperidine (B29503) derivatives has been shown to yield potent histamine H3 receptor antagonists. nih.gov

The Phthalazine Core: The phthalazine nucleus itself can be substituted to modulate the electronic and steric properties of the molecule. Research on phthalazine-based derivatives has shown that various substitutions can lead to potent cytotoxic activity against cancer cell lines. nih.gov

By synthesizing a library of these new derivatives, researchers can build a comprehensive SAR profile to guide the development of a lead candidate with an improved pharmacological profile.

Table 2: Example Derivatives with Pharmacological Activity

Compound Class Specific Derivative Example Observed Activity Source
N-benzyl-piperidine Derivative 4a AChE Inhibition (IC₅₀ = 2.08 µM), BuChE Inhibition (IC₅₀ = 7.41 µM) nih.gov
1-benzyl-4-hydroxypiperidine Derivative 9b2 Histamine H3 Receptor Antagonism (pKᵢ = 7.09) nih.gov

Investigation of Multi-Target Directed Ligands Based on the this compound Architecture

The complexity of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which can modulate multiple pathological pathways simultaneously. The this compound architecture is an ideal starting point for designing such agents. nih.gov

The N-benzylpiperidine scaffold is a key component of donepezil (B133215), an acetylcholinesterase (AChE) inhibitor. Research has successfully modified this scaffold to create derivatives that inhibit both AChE and butyrylcholinesterase (BuChE), or AChE and β-secretase-1 (BACE-1). nih.govnih.gov These MTDLs aim to address both the cholinergic deficit and amyloid plaque formation in Alzheimer's disease. nih.gov

The phthalazine moiety could be used to introduce additional functionalities. For example, it could be designed to confer antioxidant properties or to interact with other targets relevant to neurodegeneration. By combining the established anti-cholinesterase activity of the benzyl-piperidine portion with a secondary activity from the phthalazine core, novel MTDLs with unique therapeutic potential could be developed. nih.govnih.govjamesphillips.org

Application of Advanced Synthetic Techniques for Sustainable Production

To support extensive preclinical and potential clinical development, efficient and sustainable methods for synthesizing this compound and its derivatives are required. Moving beyond traditional multi-step batch processes, modern synthetic chemistry offers several advanced techniques.

Future research should focus on developing scalable synthetic routes. This could involve:

Catalyst-Free Reactions: Developing synthetic steps that proceed under metal-free conditions, such as the direct benzylation of piperazine (B1678402), reduces cost and environmental impact by eliminating heavy metal catalysts. researchgate.net

One-Pot or Tandem Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch production.

Green Chemistry Principles: Employing greener solvents, minimizing the use of protecting groups, and designing atom-economical reactions will be crucial for sustainable, large-scale production. The study of N-benzylpiperidin-4-one derivatives highlights their utility as versatile chemical building blocks for creating diverse compound libraries efficiently. researchgate.net

Deeper Mechanistic Studies of Observed Biological Activities (in preclinical models)

Once derivatives with promising activity are identified, in-depth mechanistic studies in preclinical models are essential to understand how they exert their effects. This goes beyond simple confirmation of target binding and should explore the downstream cellular consequences.

Key areas for investigation include:

Cellular Assays: For an anticancer candidate, this would involve apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and migration assays. rsc.org For a neuroprotective agent, assays measuring protection against oxidative stress or Aβ-induced toxicity would be relevant. nih.gov

Ex Vivo and In Vivo Models: The efficacy of lead compounds must be confirmed in relevant animal models of disease. For example, cognitive improvement in scopolamine-induced amnesia models for Alzheimer's drug candidates, or tumor growth inhibition in xenograft models for anticancer agents. nih.gov

Molecular Modeling and Dynamics: Computational studies, such as molecular dynamics (MD) simulations, can provide insights into the precise binding mode of the ligand to its receptor. nih.gov These simulations can reveal key amino acid interactions and explain the mechanism of receptor activation or inhibition at an atomic level, guiding further rational drug design. nih.gov

Metabolite Identification: It is important to determine if the compound acts in its original form or through an active metabolite, as this has significant implications for its pharmacological profile. nih.gov

By pursuing these integrated research directions, the full therapeutic potential of the this compound scaffold can be systematically explored and potentially translated into novel therapeutics.

Q & A

How can researchers optimize the synthesis of 1-Benzyl-4-piperidinophthalazine derivatives to improve yield and purity in multi-step reactions?

Methodological Answer:
Optimization involves selecting appropriate reaction intermediates and controlling step-specific conditions. For example, intermediate synthesis steps (e.g., benzylation of piperidine using benzyl chloride) require precise stoichiometric ratios and inert atmospheres to minimize side reactions . Reagent selection is critical: oxidizing agents like potassium permanganate or hydrogen peroxide can enhance functional group transformations, while reducing agents (e.g., sodium borohydride) stabilize reactive intermediates . Purification techniques, such as column chromatography or recrystallization, should be tailored to isolate high-purity products. Kinetic studies and temperature gradients (e.g., reflux vs. room temperature) can further refine yields .

What advanced analytical techniques are recommended for characterizing the structural integrity of this compound derivatives?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regioselectivity and stereochemistry, particularly for distinguishing benzyl and piperidine proton environments . Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) validates molecular weight and fragmentation patterns. X-ray crystallography provides definitive proof of crystal structure and bond angles, critical for studying polymorphism . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) and identifies trace impurities from synthetic byproducts .

How should contradictory data regarding the reactivity of this compound under varying reaction conditions be systematically addressed?

Methodological Answer:
Contradictions often arise from solvent polarity, catalyst selection, or competing reaction pathways. For example, acetonitrile may favor nucleophilic substitution, while dimethylformamide (DMF) promotes elimination . Researchers should employ Design of Experiments (DoE) to isolate variables, such as pH, temperature, and solvent dielectric constant. Comparative studies using kinetic isotope effects or isotopic labeling (e.g., deuterated solvents) can clarify mechanistic pathways . Statistical tools like ANOVA or multivariate regression models help quantify the significance of each variable .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles to prevent dermal/ocular exposure .
  • Ventilation: Use of fume hoods to avoid inhalation of vapors during synthesis or purification.
  • Waste Disposal: Segregation of organic waste into halogenated/non-halogenated containers, compliant with EPA and local regulations .
  • Emergency Protocols: Immediate rinsing with water for 15+ minutes in case of skin/eye contact, followed by medical evaluation .

How does the introduction of different functional groups at the 4-position of the piperidine ring affect the compound's biological activity?

Methodological Answer:
Functional groups modulate receptor binding affinity and metabolic stability. For instance:

  • Hydrazinyl Groups: Enhance chelation properties, potentially increasing interactions with metal-dependent enzymes .
  • Nitropyridinyl Groups: Improve π-π stacking in receptor binding studies, as seen in antimicrobial assays .
  • Benzyl Groups: Increase lipophilicity, affecting blood-brain barrier permeability .
    Structure-Activity Relationship (SAR) studies using isosteric replacements (e.g., replacing hydrazinyl with hydroxyl groups) and in vitro assays (e.g., enzyme inhibition or cell viability tests) are critical for validating hypotheses .

What strategies are effective in resolving challenges related to the degradation of this compound during long-term storage?

Methodological Answer:
Degradation is minimized by:

  • Storage Conditions: Airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation .
  • Stabilizers: Addition of radical scavengers (e.g., butylated hydroxytoluene) or desiccants (silica gel) to absorb moisture .
  • Monitoring: Regular HPLC analysis to detect degradation products (e.g., hydrolyzed or dimerized forms) .

How can computational modeling aid in predicting the synthetic feasibility of novel this compound analogs?

Methodological Answer:
Retrosynthetic analysis tools (e.g., AI-driven platforms using Reaxys or Pistachio databases) identify viable precursors and reaction pathways . Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity for key steps like benzylation or amidation . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins, guiding functional group prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.